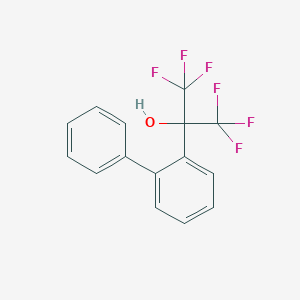
2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound characterized by the presence of a biphenyl group and a hexafluoroisopropanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of biphenyl derivatives with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic residues in proteins, while the hexafluoroisopropanol moiety can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 2-Biphenylyl isocyanate
- 2-Biphenylyl propionic acid
- 2-Biphenylyl di-tert-butylphosphine
Comparison: Compared to these similar compounds, 2-(2-Biphenylyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Propiedades
Fórmula molecular |
C15H10F6O |
|---|---|
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)13(22,15(19,20)21)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,22H |
Clave InChI |
WGVVVRAWUILFJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


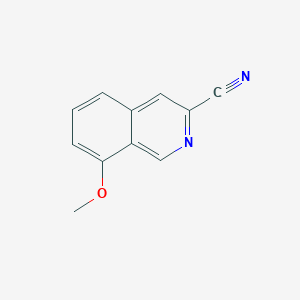
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
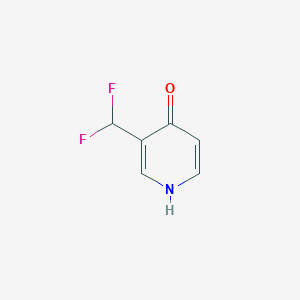
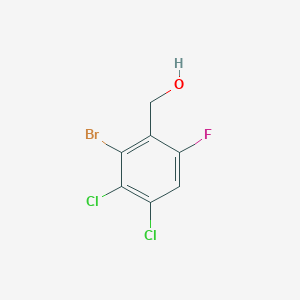
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
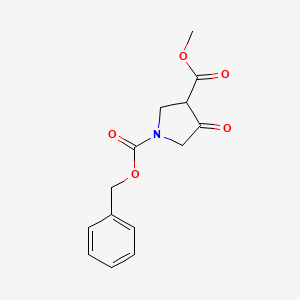
![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
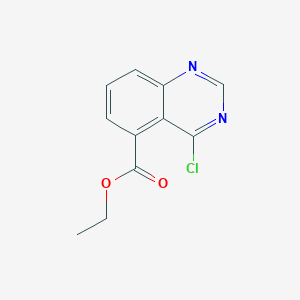
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
